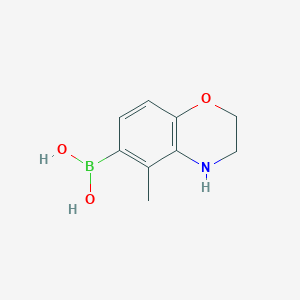
B-(3,4-Dihydro-5-methyl-2H-1,4-benzoxazin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid is a boronic acid derivative that features a benzo[b][1,4]oxazine ring system. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide to form the oxazine ring . The resulting intermediate can then be subjected to borylation reactions to introduce the boronic acid group.
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and mild reaction conditions . These methods can be adapted for the production of (5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid by using appropriate starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxazine ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as sodium borohydride.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
(5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid has several scientific research applications:
Medicine: Investigated for its potential use in drug development due to its ability to form stable complexes with biological targets.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds . The oxazine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid
- Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)boronic acid
Uniqueness
(5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid is unique due to the presence of the methyl group at the 5-position of the oxazine ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications compared to similar compounds.
Properties
Molecular Formula |
C9H12BNO3 |
|---|---|
Molecular Weight |
193.01 g/mol |
IUPAC Name |
(5-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO3/c1-6-7(10(12)13)2-3-8-9(6)11-4-5-14-8/h2-3,11-13H,4-5H2,1H3 |
InChI Key |
XXIXADJODUOAJB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=C(C=C1)OCCN2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)
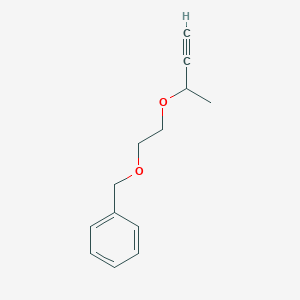
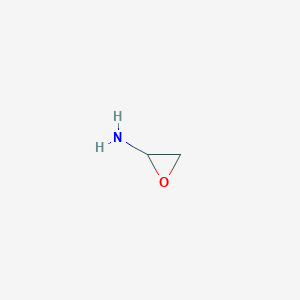
![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)
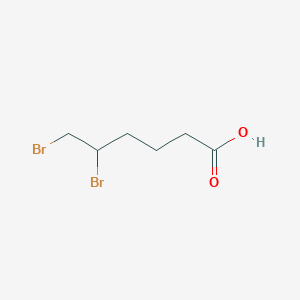
![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13892298.png)

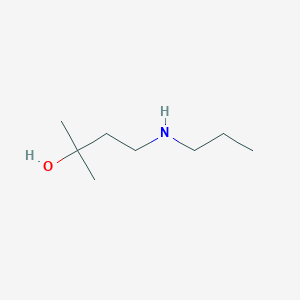
![tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
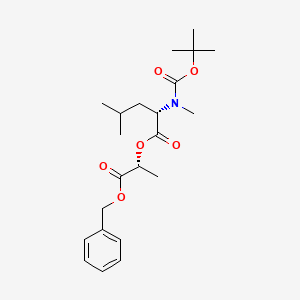
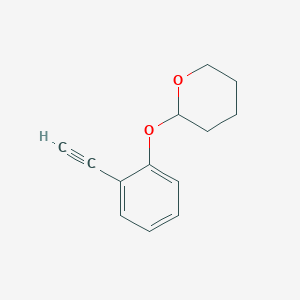
![7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B13892342.png)

![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)
